molecular formula C8H5F3O2 B165268 2-(Trifluoromethyl)benzoic acid CAS No. 433-97-6

2-(Trifluoromethyl)benzoic acid

Cat. No.: B165268
CAS No.: 433-97-6
M. Wt: 190.12 g/mol
InChI Key: FBRJYBGLCHWYOE-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic and Medicinal Chemistry

The trifluoromethyl (-CF3) group is a particularly influential fluorine-containing substituent. rsc.org Its strong electron-withdrawing nature significantly impacts the acidity and basicity of nearby functional groups. wikipedia.org The -CF3 group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes, a crucial factor for drug efficacy. mdpi.comnih.gov Furthermore, the high stability of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the half-life of a drug in the body. mdpi.com This group is often used as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic properties of a lead compound. wikipedia.org

The deliberate and strategic placement of fluorine or fluorine-containing groups is a key strategy in drug discovery and development. nih.govnih.gov By replacing hydrogen atoms or other functional groups with fluorine, chemists can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govnih.gov This can lead to the development of more potent and selective drugs with improved safety profiles. The ability of fluorine to enhance metabolic stability and binding affinity has been instrumental in the creation of numerous successful drugs. tandfonline.comacs.org

Overview of Benzoic Acid Scaffolds in Chemical Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. chemicalbook.com The carboxylic acid group provides a versatile handle for a wide range of chemical transformations, including esterification, amidation, and the formation of acid chlorides. This allows for the construction of more complex molecules with diverse functionalities. youtube.com In medicinal chemistry, the benzoic acid scaffold is a common feature in many drug molecules, serving as a key structural element for interaction with biological targets. nih.govnih.gov

Historical Context of 2-(Trifluoromethyl)benzoic Acid Discovery and Early Applications

Properties

IUPAC Name

2-(trifluoromethyl)benzoic acid
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InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBRJYBGLCHWYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
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DSSTOX Substance ID

DTXSID90870537
Record name 2-(Trifluoromethyl)benzoic acid
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Molecular Weight

190.12 g/mol
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CAS No.

433-97-6, 137938-95-5
Record name 2-(Trifluoromethyl)benzoic acid
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Record name 2-Trifluoromethylbenzoic acid
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Record name Benzoic acid, trifluoromethyl-
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Record name Benzoic acid, 2-(trifluoromethyl)-
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Record name 2-(Trifluoromethyl)benzoic acid
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Record name α,α,α-trifluoro-o-toluic acid
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Record name 2-(TRIFLUOROMETHYL)BENZOIC ACID
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-(Trifluoromethyl)benzoic Acid

The primary methods for synthesizing this compound involve two main strategies: the direct trifluoromethylation of benzoic acid precursors and the oxidation of appropriately substituted fluorinated compounds.

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a crucial transformation in medicinal and agrochemical research due to the unique properties this group imparts, such as increased metabolic stability and bioavailability. beijingyuji.com

Direct trifluoromethylation reactions often employ radical or metal-mediated processes. Reagents like trifluoroiodomethane (CF₃I) can serve as a source for the trifluoromethyl radical (•CF₃) under photoredox catalysis or with the use of initiators like triethylborane. beijingyuji.comwikipedia.org This radical can then be coupled with an aromatic substrate.

Copper-mediated trifluoromethylation is another powerful technique. Trifluoromethyl copper (CF₃Cu) reagents, often generated in situ from CF₃I and copper powder, can engage in cross-coupling reactions with aryl halides. wikipedia.orgnih.gov For instance, the McLoughlin-Thrower reaction involves the reaction of an iodoaromatic compound with CF₃I and copper powder at elevated temperatures. wikipedia.org In the context of synthesizing this compound, a suitable precursor such as 2-iodobenzoic acid or its ester derivative would be subjected to these copper-catalyzed conditions. Mechanistic studies suggest the formation of a CuCF₃ species, which then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to yield the trifluoromethylated aromatic product. nih.gov

More advanced protocols involve the merger of photoredox and copper catalysis, allowing the cross-coupling of arylboronic acids with CF₃I under mild conditions. beijingyuji.comnih.gov

A more common and often more direct approach to synthesizing this compound is the oxidation of a precursor that already contains the 2-(trifluoromethyl)phenyl scaffold. This strategy leverages the availability of precursors like the corresponding benzyl (B1604629) alcohol or benzaldehyde.

The oxidation of 2-(trifluoromethyl)benzyl alcohol presents a direct route to the target carboxylic acid. google.com This transformation can be accomplished using a variety of oxidizing agents. Traditional methods may employ chromium-based reagents like chromium trioxide (CrO₃) with an appropriate co-oxidant. organic-chemistry.org For example, the oxidation of primary alcohols to carboxylic acids can be catalyzed by CrO₃ with periodic acid (H₅IO₆) in acetonitrile (B52724), a method that has been shown to be effective for various substrates. organic-chemistry.org Other systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant, are also widely employed. organic-chemistry.org Research into the oxidation of benzyl alcohol has shown that reaction conditions, such as the rate of addition of the oxidant (e.g., hydrogen peroxide), can significantly influence the product distribution, with slower addition favoring the formation of the carboxylic acid over the aldehyde. qualitas1998.net

Table 1: Selected Methods for the Oxidation of Benzyl Alcohols to Benzoic Acids

Catalyst/ReagentOxidantSolventConditionsYieldReference
CrO₃H₅IO₆Acetonitrile (wet)Room TempExcellent organic-chemistry.org
Fe(NO₃)₃·9H₂O/TEMPO/MClO₂ or AirNot specifiedRoom TempHigh organic-chemistry.org
Bismuth(III) oxidet-BuOOH (70% aq)Not specifiedNot specifiedGood organic-chemistry.org
TPAP-doped ormosilsH₂O₂Ether25°C, slow H₂O₂ addition73.2% qualitas1998.net

Oxidation of Fluorinated Precursors

Oxidation of 2-(trifluoromethyl)benzaldehyde (B1295035)

The oxidation of 2-(trifluoromethyl)benzaldehyde is another highly effective method for preparing this compound. Aldehyde oxidation is a fundamental transformation in organic synthesis. A general method involves visible-light-induced photocatalysis, where an aldehyde can be oxidized to the corresponding carboxylic acid using oxygen in the presence of an iridium-based photocatalyst. chemicalbook.com This reaction proceeds at room temperature and can be highly efficient. chemicalbook.com Other conventional oxidants like potassium permanganate (B83412) or chromates have also been used, though modern methods often seek to avoid these toxic heavy metals. mdpi.com

Table 2: Selected Methods for the Oxidation of Aldehydes to Carboxylic Acids

Catalyst/ReagentOxidantSolventConditionsYieldReference
Ir(dFppy)₃O₂ (balloon)AcetonitrileBlue LEDs, Room TempHigh chemicalbook.com
Diphenyl diselenideH₂O₂ (30% aq)Water50°CGood to Excellent mdpi.com
SHMPH₂O₂ (aq)WaterNot specified80-97% researchgate.net
NoneAirNot specifiedNot specifiedHigh researchgate.net
Green Chemistry Approaches to Carboxylic Acid Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the oxidation of aldehydes and alcohols to carboxylic acids, green chemistry approaches focus on using non-toxic, inexpensive, and reusable catalysts, as well as mild and safe oxidants like molecular oxygen (from air) or hydrogen peroxide. mdpi.comresearchgate.net

One such approach uses a selenium-containing catalyst with aqueous hydrogen peroxide, affording carboxylic acids in high yields under mild conditions. A key advantage of this system is the potential to recycle both the aqueous medium and the catalyst. mdpi.com Another method employs sodium hexametaphosphate (SHMP) with aqueous hydrogen peroxide, which also allows for the reuse of the aqueous SHMP solution for multiple cycles without significant loss of activity. researchgate.net Furthermore, protocols have been developed for the oxidation of aldehydes to carboxylic acids using ambient air as the sole oxidant, completely avoiding the need for any external catalyst or additives. researchgate.net These methods represent a more sustainable alternative to traditional oxidation reactions that often generate hazardous waste. mdpi.comresearchgate.net

Multi-step Preparations from Dichloromethylbenzene (B165763) Derivatives

The synthesis of this compound can be achieved through a multi-step process starting from dichloromethylbenzene derivatives. This pathway involves initial fluorination followed by hydrolysis and oxidation reactions.

A key step in the synthesis is the fluorination of a dichloromethylbenzene derivative, such as 2,3-dichloromethylbenzene or 2-trichloromethyl benzal chloride, to introduce the trifluoromethyl group. guidechem.comgoogle.com This transformation is typically carried out in a high-pressure reactor due to the nature of the fluorinating agents and the reaction conditions required.

One method involves reacting 2,3-dichloromethylbenzene with hydrogen fluoride (B91410) in a stainless steel high-pressure reactor. guidechem.com The reaction is conducted at elevated temperatures, for instance between 80-90°C, and pressures ranging from 2.5 to 2.8 MPa. guidechem.com A catalyst, such as perfluorooctanesulfonyl fluoride, can be employed to facilitate the reaction. guidechem.com The use of high pressure helps to maintain the hydrogen fluoride in a liquid or supercritical state, enhancing its reactivity and contact with the organic substrate. mit.edu After the reaction, excess hydrogen fluoride is typically removed by purging with an inert gas like nitrogen. guidechem.comgoogle.com

Similarly, 2-trichloromethyl benzal chloride can be fluorinated using anhydrous hydrogen fluoride under catalytic conditions. google.com The reaction temperature for this process can range from 50 to 150°C with pressures between 0.8 and 5.0 MPa. google.com The choice of reaction parameters, including temperature and pressure, is crucial for achieving high conversion and selectivity. google.com Flow reactors are also being explored for fluorination reactions as they offer better control over reaction conditions and can handle hazardous reagents more safely. vapourtec.com

The product from the fluorination of 2,3-dichloromethylbenzene is 2-(trifluoromethyl)-2,3-dichloromethylbenzene, while 2-trichloromethyl benzal chloride yields 2-trifluoromethyl benzal chloride. guidechem.comgoogle.com These intermediates are then subjected to further transformations to yield the final product.

Table 1: High-Pressure Fluorination Reaction Parameters

Starting MaterialFluorinating AgentCatalystTemperature (°C)Pressure (MPa)ProductYield (%)Purity (%)
2,3-DichloromethylbenzeneHydrogen FluoridePerfluorooctanesulfonyl fluoride80-902.5-2.82-(Trifluoromethyl)-2,3-dichloromethylbenzene94.196.6
2-Trichloromethyl benzal chlorideAnhydrous Hydrogen FluorideNot specified50-1500.8-5.02-Trifluoromethyl benzyl dichloride93.5-94.196.6-97.5

Following the fluorination step, the resulting intermediate, such as 2-trifluoromethyl benzyl dichloride, undergoes acid hydrolysis and oxidation to form this compound. guidechem.comgoogle.com Nitric acid is commonly used as the reagent for both hydrolysis and oxidation in this step. google.com

The reaction involves heating the fluorinated intermediate with nitric acid. The concentration of the nitric acid and the reaction temperature are critical parameters that influence the reaction's efficiency and yield. For instance, the reaction can be carried out with nitric acid concentrations ranging from 30% to 80% at temperatures between 50°C and 150°C. google.com In one specific example, reacting 2-trifluoromethyl benzyl dichloride with 50% nitric acid at 140-150°C resulted in a 95.8% yield of this compound with a purity of 99.2%. google.com Another set of conditions using 80% nitric acid at 70-80°C also yielded a high-purity product. google.com

The process involves heating the mixture, and upon completion, the reaction mixture is cooled, often to below 10°C, to precipitate the solid this compound, which is then collected by filtration. google.com The use of nitric acid as both a hydrolyzing and oxidizing agent simplifies the process and can reduce the generation of toxic byproducts. google.com

Table 2: Acid Hydrolysis and Oxidation Reaction Conditions

Starting MaterialReagentReagent Concentration (%)Temperature (°C)Yield (%)Purity (%)
2-Trifluoromethyl benzyl dichlorideNitric Acid3050-6095.199.0
2-Trifluoromethyl benzyl dichlorideNitric Acid50140-15095.899.2
2-Trifluoromethyl benzyl dichlorideNitric Acid8070-8095.899.2

Note: The data in this table is compiled from a cited patent. google.com

Lithiation and Carbonation Strategies

An alternative synthetic route to this compound involves the lithiation of a trifluoromethyl-substituted benzene (B151609) followed by carbonation. This method is particularly useful for preparing specific isomers. For instance, the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid is achieved by reacting 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium in an inert atmosphere to form a lithio derivative. researchgate.net This intermediate is then reacted with carbon dioxide to yield the corresponding benzoic acid. researchgate.net This strategy highlights the utility of organolithium chemistry in the synthesis of highly functionalized benzoic acids.

Derivatization Reactions of this compound

The carboxylic acid group of this compound allows for a variety of derivatization reactions, leading to the formation of esters, amides, and other functionalized molecules. researchgate.net These derivatives are often intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com

Esterification Reactions and Ester Derivatives

Esterification is a common derivatization reaction for carboxylic acids, including this compound. This reaction involves reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester. chemguide.co.uk The reaction is typically reversible, and to achieve high yields, water is often removed as it is formed. chemguide.co.ukgoogle.com

A specific example of esterification is the synthesis of ethyl 2-(trifluoromethyl)benzoate. This is achieved by reacting this compound with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid. The mixture is heated under reflux to drive the reaction towards the formation of the ester. The general principle of this Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester. chemguide.co.uk

Amide Formation and Amide Derivatives

The carboxylic acid functionality of this compound provides a versatile platform for the synthesis of a diverse range of amide derivatives, which are pivotal in the development of novel materials and biologically active compounds. nih.govchemicalbook.com Direct amidation is a straightforward method involving the reaction of the carboxylic acid with an amine. acs.orgnih.gov This transformation can be efficiently facilitated by reagents such as tris(2,2,2-trifluoroethyl) borate, which allows the reaction to proceed under mild, open-air conditions. acs.orgnih.gov An alternative strategy involves the activation of the carboxylic acid. For instance, treatment with triflic anhydride (B1165640), followed by the addition of an ammonia (B1221849) source like aqueous ammonium (B1175870) hydroxide, effectively yields the primary amide. thieme-connect.de

Another common synthetic route proceeds via the acyl chloride intermediate. 2-(Trifluoromethyl)benzoyl chloride can be converted to 2-(trifluoromethyl)benzamide (B1329304) in high yields by reacting it with ammonia gas in a solvent like isopropanol (B130326) or with aqueous ammonium hydroxide. justia.com A general method for benzamide (B126) synthesis involves the reaction of a benzoic acid with urea, which yields benzamide, carbon dioxide, and ammonia as byproducts. youtube.com Furthermore, the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters can be achieved using isothiocyanates in the presence of silver fluoride, a technique that significantly broadens the scope of accessible amide structures. nih.gov

2-(Trifluoromethyl)benzohydrazide is a valuable building block for synthesizing more complex molecules, especially hydrazones, which are frequently studied for their potential biological activities. The typical synthesis of benzohydrazides is a two-step process that begins with the esterification of the parent benzoic acid. This is commonly achieved by reacting the acid with an alcohol, such as methanol, with a catalytic amount of sulfuric acid. The resulting ester is then subjected to hydrazinolysis using hydrazine (B178648) hydrate (B1144303) in a solvent like boiling ethanol to produce the desired benzohydrazide. nih.gov

The synthesis of intricately functionalized benzamide precursors is critical for assembling complex heterocyclic frameworks. A prominent example is 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a crucial precursor for the synthesis of 1,3-benzothiazin-4-ones (BTZs), a class of compounds investigated as potential antitubercular agents. nih.govresearchgate.netresearchgate.net

The synthetic pathway to this precursor starts with the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) with a nitrating acid mixture, which yields 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.govresearchgate.net This acid is then activated by converting it to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of this acid chloride with a concentrated ammonia solution to furnish the target amide, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, in a good yield. nih.govresearchgate.net X-ray crystallography studies on both the intermediate benzoic acid and the final benzamide product have confirmed their structures, revealing that the carboxyl, carboxamide, and nitro groups are significantly twisted out of the plane of the benzene ring. nih.govresearchgate.net

Introduction of Additional Functional Groups

The introduction of a nitro group onto the aromatic ring of this compound via nitration yields a versatile intermediate. The nitro group can act as a directing group in subsequent reactions or be transformed into other functional groups. In electrophilic aromatic substitution, both the trifluoromethyl group and the carboxylic acid group act as meta-directors, suggesting that nitration would predominantly yield 5-nitro-2-(trifluoromethyl)benzoic acid, which is a known derivative. uni.lutruman.edu

The conditions for the nitration of substituted benzotrifluorides can significantly influence the product distribution. googleapis.com For example, nitrating 3-methyl benzotrifluoride (B45747) with nitric acid at low temperatures (-20°C to 10°C) can lead to a mixture of isomers, with a notable amount of the 2-nitro product being formed. googleapis.com A common nitrating agent is a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). truman.edubeilstein-journals.orgsoton.ac.uk Careful control of the reaction temperature is crucial for maximizing selectivity and minimizing the formation of unwanted byproducts. truman.edu For instance, the nitration of 2-iodobenzoic acid is conducted by heating with this mixed acid system. beilstein-journals.org Furthermore, continuous flow nitration has been successfully applied to 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, achieving high conversion and selectivity under optimized conditions. soton.ac.uk Specific derivatives like 2-nitro-4-(trifluoromethyl)benzoic acid are also commercially available. sigmaaldrich.com

The introduction of halogen atoms to the aromatic ring of this compound can profoundly modify its chemical and physical characteristics. Fluorinated benzoic acid derivatives, in particular, are highly valued as building blocks in the fields of medicinal chemistry and materials science. ossila.comsigmaaldrich.comacs.org

The synthesis of these halogenated derivatives often starts from appropriately substituted precursors. For instance, one patented method describes the preparation of 2-(trifluoromethyl)benzaldehyde by the selective fluoridation of 2-(trichloromethyl)benzyl chloride with hydrogen fluoride; the resulting aldehyde can then be oxidized to the corresponding benzoic acid. google.comgoogle.com Another synthetic route involves the fluorination of 2,3-dichlorotoluene (B105489) to produce 2-fluoro-3-chlorobenzotrifluoride, which serves as an intermediate in the synthesis of 2-(trifluoromethyl)benzamide. google.com The specific derivative, 2-fluoro-4-(trifluoromethyl)benzoic acid, is a well-characterized compound with a melting point of 168-170 °C. sigmaaldrich.com

Hydroxylated and etherified derivatives of this compound are significant intermediates for a range of applications, including the synthesis of liquid crystals and active pharmaceutical ingredients. ossila.com A key derivative is 4-hydroxy-2-(trifluoromethyl)benzoic acid, which features hydroxyl, carboxylic acid, and trifluoromethyl groups. ossila.comsigmaaldrich.com The para-relationship between the hydroxyl and carboxylic acid groups facilitates the synthesis of linear molecules. ossila.com This compound can be readily incorporated into larger scaffolds through esterification or amide bond formation. ossila.com

Ether derivatives, such as those containing methoxy (B1213986) groups, are also of great synthetic interest. Both 4-methoxy-2-(trifluoromethyl)benzoic acid and 2-methoxy-4-(trifluoromethyl)benzoic acid are known compounds that serve as reactants for further chemical transformations. alfachemch.comsigmaaldrich.com For example, 4-methoxy-2-(trifluoromethyl)benzoic acid is utilized in the synthesis of phenothiazines. alfachemch.com The synthesis of methoxy derivatives is typically achieved by methylating the corresponding hydroxybenzoic acid. For instance, methyl 3-methoxy-2,4,5-trifluorobenzoate is prepared from 4-hydroxy-3,5,6-trifluorophthalic acid. chemicalbook.com The synthesis of a methoxymethoxy derivative, 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid, has also been reported. chemicalbook.com Furthermore, the direct ortho-hydroxylation of benzoic acids can be accomplished under mild conditions using hydrogen peroxide in the presence of a non-heme iron catalyst. rsc.org

Condensation Reactions for Scaffold Attachment

This compound and its derivatives are valuable building blocks for attaching to various molecular scaffolds through condensation reactions. For instance, 4-hydroxy-2-(trifluoromethyl)benzoic acid can be attached to benzofuran (B130515) derivatives via esterification and amide synthesis to produce active pharmaceutical ingredients. ossila.com This highlights the role of the carboxylic acid functionality in forming stable linkages, a key step in the synthesis of complex molecules. The ability of the carboxyl group to act as a ligand, either neutral or anionic, and to serve as a mono- or bidentate ligand, further expands its utility in coordination chemistry. nih.gov

Functional Group Exchange Reactions

The carboxylic acid group of this compound can be readily converted into other functional groups, significantly broadening its synthetic applications.

Acyl Chlorides: A common transformation is the conversion to 2-(trifluoromethyl)benzoyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The resulting acyl chloride is a highly reactive intermediate used for acylation reactions.

Aldehydes: The reduction of this compound or its derivatives can yield 2-(trifluoromethyl)benzaldehyde. One method involves the hydrolysis of o-trifluoromethyl benzal fluoride in concentrated sulfuric acid. google.com Another approach is the hydrolysis of 2-(trifluoromethyl)dichlorotoluene in the presence of a C1-C4 saturated monobasic fatty acid and its alkali metal salt. google.com

Anhydrides: Anhydrides can be formed, which act as in situ activating reagents. For example, the use of trifluoroacetic anhydride (TFAA) with this compound facilitates the trifluoromethylation of the carboxylic acid to form aryl trifluoromethyl ketones. organic-chemistry.org

Catalysis and Reaction Optimization in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Optimizing reaction conditions is crucial for maximizing yield and purity.

Role of Catalysts in Trifluoromethylation and Oxidation Reactions

Trifluoromethylation: While some methods for trifluoromethylation of benzoic acid derivatives are catalyst-free, utilizing reagents like sodium triflinate (NaSO₂CF₃) and sodium persulfate (Na₂S₂O₈) as an initiator acs.org, catalytic approaches are also prevalent. For instance, the trifluoromethylation of benzoic acids to aryl trifluoromethyl ketones can be achieved using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an activating agent like trifluoroacetic anhydride. organic-chemistry.org

Oxidation: The synthesis of this compound from 2-(trifluoromethyl)benzaldehyde can be accomplished through photocatalytic oxidation. An iridium-based photoredox catalyst, tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III) (Ir(dFppy)₃), has been shown to effectively catalyze the oxidation of the aldehyde to the corresponding carboxylic acid in the presence of oxygen and blue light. chemicalbook.com Another synthetic route involves the oxidation of 2-(trifluoromethyl)benzyl dichloride with nitric acid. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its derivatives with high yield and purity.

Reaction TypeReagents/CatalystConditionsYield/PurityReference
Acyl Chloride SynthesisThionyl chlorideReflux at 80°CHigh yield
Acyl Chloride SynthesisOxalyl chloride, DMF (cat.)Room temperature, 1 hourQuantitative yield chemicalbook.com
Decarboxylative TrifluoromethylationNaSO₂CF₃, Na₂S₂O₈30°C in water-acetonitrileGood yield acs.org
Photocatalytic OxidationIr(dFppy)₃, O₂Room temp., blue LEDs, 3-12 h92% yield chemicalbook.com
Hydrolysis of DichlorotolueneC₁-C₄ fatty acid/salt, H₂O150-190°C, 0.3-0.78 MPaHigh purity google.com
Trifluoromethylation of Benzoic AcidsTMSCF₃, TFAA, DMAP, CsF120°C, 15 hoursVery good yields organic-chemistry.org
Oxidation of Benzyl DichlorideNitric acid140-150°C99.2% purity, 95.8% yield google.com

Recent advancements have seen the rise of machine learning algorithms and high-throughput automated platforms to accelerate the discovery of optimal reaction conditions, moving beyond traditional one-variable-at-a-time methods. beilstein-journals.org

Regioselectivity and Stereochemical Considerations in Derivatization

The substitution pattern on the aromatic ring of this compound influences the regioselectivity of its derivatization reactions. The presence of the trifluoromethyl group, a strong electron-withdrawing group, directs incoming electrophiles to the meta-position.

In reactions involving the creation of new stereocenters, stereochemical control is paramount. For example, in the synthesis of chiral organic compounds, the development of methods for creating trifluoromethyl-substituted stereocenters is of great interest. researchgate.net The asymmetric substitution pattern on the benzoic acid derivative can lead to the formation of stereoisomeric products in coordination compounds. nih.gov Asymmetric catalysis, using chiral ligands like pyridine-oxazoline (PyOx) derivatives, has been successfully employed in reactions such as the addition of arylboronic acids to cyclic N-sulfonylketimines, achieving high enantioselectivity. nih.gov

Purification and Characterization of Synthetic Products

After synthesis, the purification of this compound and its derivatives is essential to obtain products of high purity. Common purification techniques include:

Distillation: 2-(Trifluoromethyl)benzoyl chloride is often purified by distillation under reduced pressure.

Chromatography: Flash silica (B1680970) gel chromatography is used to purify this compound synthesized via photocatalytic oxidation. chemicalbook.com Similarly, aryl trifluoromethyl ketones are purified by flash column chromatography on silica gel. chemicalbook.com

Recrystallization: Crude this compound can be dissolved in a solvent like toluene (B28343) and then cooled to induce crystallization, yielding a product with high purity. guidechem.com

The characterization of the purified products is performed using various analytical methods. The molecular structure of this compound has been confirmed by X-ray diffraction, which shows that the carboxyl group is tilted with respect to the aromatic ring. nih.gov Spectroscopic techniques such as ¹H NMR are also used for characterization. sigmaaldrich.cn

Recrystallization Techniques

Recrystallization is a fundamental technique for the purification of solid organic compounds based on differences in solubility. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. ma.edualfa-chemistry.com The selection of an appropriate solvent is critical; an ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. researchgate.net

For benzoic acid, water is often an effective recrystallization solvent due to a significant difference in its solubility at high and low temperatures. youtube.com The general process involves dissolving the crude benzoic acid in a minimal amount of near-boiling water. ma.edupitt.edu If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them before removal by hot gravity filtration. pitt.edu Slow cooling of the filtrate allows for the formation of pure crystals, which are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any residual mother liquor. ma.eduyoutube.com The crystals are then dried to remove the solvent completely. ma.edu

Chromatographic Separation Methods

Chromatographic methods are powerful techniques for the separation, identification, and purification of chemical compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Flash Silica Gel Chromatography are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile analytical technique used for determining the purity of compounds and separating them from impurities. ekb.eg Reverse-phase HPLC (RP-HPLC) is frequently the method of choice for polar compounds like benzoic acids. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. sielc.com

While specific methods for this compound are not detailed in the search results, methods for closely related trifluorinated benzoic acid isomers provide insight into typical chromatographic conditions. For instance, a validated RP-HPLC method was developed for 2,4,6-Trifluorobenzoic acid to control impurities in the synthesis of an Active Pharmaceutical Ingredient (API). ekb.eg Similarly, HPLC has been used to monitor the synthesis of 2,4,5-Trifluorobenzoic acid. americanlaboratory.com These methods demonstrate the utility of HPLC in ensuring the quality of fluorinated benzoic acid intermediates.

A method for the separation of 3-(Trifluoromethyl)benzoic acid utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The conditions are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The following table summarizes HPLC conditions used for the analysis of related trifluoromethyl and trifluoro-benzoic acid compounds, which can serve as a starting point for developing a method for this compound.

AnalyteColumn TypeMobile PhaseDetectionReference
2,4,6-Trifluorobenzoic AcidReverse PhaseA: 0.1% Triethylamine in water (pH 4.0 with orthophosphoric acid) B: Acetonitrile:Methanol:Water (70:20:10 v/v/v) Gradient ElutionUV at 205 nm ekb.eg
2,4,5-Trifluorobenzoic AcidNot SpecifiedAcetonitrile:Water:Trifluoroacetic acid (40:60:2 v/v/v)UV at 272 nm americanlaboratory.com
3-(Trifluoromethyl)benzoic AcidNewcrom R1 (Reverse Phase)Acetonitrile (MeCN) and water with phosphoric acidNot Specified (MS-compatible with formic acid) sielc.com

Flash Silica Gel Chromatography

Flash chromatography is a purification technique that accelerates column chromatography by using pressurized gas to drive the mobile phase through a column packed with a solid stationary phase, typically silica gel. theseus.fi It is a widely used method for purifying reaction products in organic synthesis. rsc.org The separation is based on the differential adsorption and desorption of compounds onto the stationary phase as the mobile phase polarity is varied. theseus.fi

The process involves selecting an appropriate solvent system (eluent), often identified by preliminary analysis using Thin-Layer Chromatography (TLC). reachdevices.com The goal is to find a solvent or solvent mixture that provides good separation between the target compound and impurities. reachdevices.com The crude product can be loaded onto the column directly as a solution or adsorbed onto a small amount of silica gel (dry loading), which is often preferred for less soluble compounds. rochester.edu

In the context of syntheses involving trifluoromethyl-substituted benzoic acids, flash chromatography is a standard purification step. For example, in the synthesis of more complex molecules, products derived from 2-hydroxy-5-(trifluoromethyl)benzoic acid were purified by flash chromatography on a silica gel column. researchgate.net The purification employed a gradient elution, starting with a nonpolar solvent like hexanes and gradually increasing the polarity by adding ethyl acetate. researchgate.net This gradient elution strategy is common, as it allows for the sequential elution of compounds with increasing polarity. rochester.edu

For the purification of this compound, a normal-phase flash chromatography setup would be typical. A nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be effective. The acidic nature of the compound suggests it will have a strong interaction with the silica gel, requiring a relatively polar mobile phase to elute it from the column.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-(Trifluoromethyl)benzoic acid, offering specific insights into the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopic Analysis

The proton (¹H) NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the carboxylic acid proton. In a typical analysis using a deuterated chloroform (B151607) (CDCl₃) solvent, the carboxylic acid proton (-COOH) appears as a broad singlet significantly downfield. chemicalbook.com This substantial downfield shift is characteristic of acidic protons.

The aromatic region of the spectrum is more complex due to the influence of the electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid groups. These substituents break the symmetry of the benzene (B151609) ring, resulting in four unique aromatic proton environments. docbrown.info The signals for these protons typically appear in the range of δ 7.5 to 8.0 ppm and exhibit complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. chemicalbook.com One analysis identified a multiplet for the aromatic protons spanning from δ 7.54 to 7.77 ppm, with another distinct signal at δ 7.81 ppm and a further downfield signal at δ 7.99 ppm. chemicalbook.com The integration of these signals confirms the presence of four aromatic protons and one carboxylic acid proton. docbrown.info

Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Carboxylic Acid (-COOH) ~12.17 Broad Singlet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are observed for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons. The carboxylic carbon (-COOH) signal is typically found in the downfield region of the spectrum, around 166.5 ppm when measured in DMSO, which is characteristic for this functional group. rsc.org

The carbon atom of the trifluoromethyl group (-CF₃) exhibits a signal that is split into a quartet due to coupling with the three fluorine atoms. This signal, along with the aromatic carbon signals, provides definitive evidence for the substitution pattern of the benzene ring. The aromatic carbons themselves show a range of chemical shifts influenced by the electronic effects of the two substituents. rsc.org

¹⁹F NMR Spectroscopic Analysis and Chemical Shifts

¹⁹F NMR is a highly sensitive technique for probing fluorine-containing compounds. In this compound, the three fluorine atoms of the -CF₃ group are equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for the trifluoromethyl group attached to an aromatic ring. rsc.orgnih.gov The typical chemical shift range for a -CF₃ group is between +40 to +80 ppm relative to neat CFCl₃. ucsb.edu For aromatic trifluoromethyl groups specifically, the shift is often observed around -63 ppm when referenced to CFCl₃. colorado.edu This characteristic shift confirms the presence and electronic environment of the trifluoromethyl substituent. rsc.orgbeilstein-journals.org

Two-Dimensional NMR Techniques (e.g., ¹H-¹H TOCSY)

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are powerful tools for establishing the connectivity of atoms within a molecule. wikipedia.org In a ¹H-¹H COSY experiment on this compound, cross-peaks would be observed between adjacent aromatic protons, confirming their through-bond coupling relationships. libretexts.org This helps in the definitive assignment of each proton signal in the complex aromatic region of the 1D spectrum. libretexts.org TOCSY, an extension of COSY, can reveal correlations between protons that are part of the same spin system, even if they are not directly coupled, further aiding in the complete structural elucidation of complex molecules. wikipedia.org

Application of NMR in Ligand Binding Studies

NMR spectroscopy is a crucial tool for studying the interactions between small molecules (ligands) and their macromolecular receptors, such as proteins. The trifluoromethyl group of this compound serves as a sensitive probe in ¹⁹F NMR-based binding assays. nih.gov When the molecule binds to a receptor, changes in the local chemical environment around the -CF₃ group can cause significant shifts in its ¹⁹F NMR signal. This sensitivity allows researchers to monitor binding events, determine binding affinities, and probe the nature of the binding pocket. The single, strong signal from the three equivalent fluorine nuclei provides a clear and easily monitored marker for these studies. nih.gov

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by several key absorption bands. nih.govchemicalbook.com

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.inforesearchgate.net The significant broadening of this peak is due to intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. docbrown.info

A strong, sharp absorption band appears in the range of 1680-1700 cm⁻¹. This band is assigned to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The position of this band is indicative of a carbonyl group conjugated with an aromatic ring.

Additionally, strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected, typically appearing in the 1100-1350 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations also give rise to characteristic bands in the spectrum. docbrown.info

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Wavenumber Range (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid) 2500 - 3300 Very Broad
C=O Stretch (Carbonyl) 1680 - 1700 Strong, Sharp
C-F Stretches (-CF₃) 1100 - 1350 Strong
Aromatic C=C Stretches ~1465 - 1625 Medium to Weak

Analysis of Carbonyl and Trifluoromethyl Stretches

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within a molecule. In the case of this compound, the IR spectrum provides distinct peaks corresponding to the carbonyl (C=O) and trifluoromethyl (CF3) groups.

The carbonyl group of a carboxylic acid typically exhibits a strong stretching vibration in the region of 1700-1680 cm⁻¹ for aromatic acids like benzoic acid. docbrown.info This absorption is a hallmark of the C=O double bond. For this compound, this characteristic peak confirms the presence of the carboxylic acid functional group.

The trifluoromethyl group (CF3) also has characteristic IR absorption bands. A strong and broad band observed near 1330 cm⁻¹ is attributed to the C-CF3 stretching mode. ias.ac.in This is a result of the mixing of the C-CF3 stretching with other vibrational modes, such as C-C and C-F stretching, and CF3 deformation and rocking modes. ias.ac.in The presence of these distinct absorption bands in the IR spectrum serves as a reliable method for the identification of this compound. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns. tcichemicals.comresearchgate.net

LC-MS for Purity Monitoring

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for determining the purity of a substance. For this compound, LC-MS can be employed to separate the main compound from any impurities present. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluted compounds, confirming the identity of this compound and quantifying any contaminants. This technique is particularly valuable in quality control to ensure the compound meets high purity standards, often exceeding 98.0%. tcichemicals.com Isotope dilution LC-MS/MS has been shown to be a reliable and reproducible method for the analysis of benzoic acid, achieving a relative standard deviation of less than 0.3%. psu.edu

GC-MS for Compound Identification and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is another essential technique for the analysis of volatile and semi-volatile compounds like this compound. psu.edunih.goviucr.orgnist.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Benzoic acid exhibits two main absorption bands, the B-band and the C-band, in the UV region. rsc.org For benzoic acid in an aqueous solution at acidic pH, these bands are observed, and their positions can be influenced by the solvent and pH. rsc.orgrsc.org The protonated form of benzoic acid generally shows a higher absorbance and a red shift in both the B-band and C-band compared to its deprotonated (anionic) form. rsc.org

In a study of benzoic acid in acetonitrile (B52724), transient absorption spectra were recorded following laser excitation. researchgate.net The transient absorption observed between 280 nm and 340 nm is characteristic of the triplet state (T1) of benzoic acid. researchgate.net While specific UV-Vis and fluorescence data for this compound are not detailed in the provided context, the principles of benzoic acid's spectroscopy would apply, with the trifluoromethyl group potentially influencing the position and intensity of the absorption and emission bands.

X-ray Crystallography for Structural Elucidation

For this compound, X-ray diffraction analysis reveals that it crystallizes in the monoclinic space group. nih.gov In the crystal structure, two molecules of this compound form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. nih.gov

Conformational Analysis and Torsional Angles

The crystal structure of this compound shows that the carboxylic acid group is not coplanar with the aromatic ring. The angle of tilt, or torsional angle, between the plane of the carboxyl group and the plane of the benzene ring is 16.8 (3)°. nih.gov This twisting is a significant conformational feature of the molecule.

The concept of torsional or dihedral angles is fundamental in describing the three-dimensional shape of molecules. proteinstructures.com In the case of this compound, the torsional angles define the relative orientation of the trifluoromethyl and carboxylic acid substituents on the benzene ring. The C-C-C bond angles within the phenyl ring range from 118° to 121°. nih.gov The smallest of these angles is found at the carbon atom bearing the trifluoromethyl group. nih.gov These precise structural parameters, obtained from X-ray crystallography, are essential for a complete understanding of the molecule's geometry and potential interactions.

Supramolecular Interactions and Hydrogen Bonding Motifs

The crystal structure of this compound is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds, which dictate the formation of its supramolecular assemblies. nih.govrsc.org In the solid state, the compound exhibits the classic carboxylic acid dimer formation through strong O—H⋯O hydrogen bonds. nih.gov These interactions create centrosymmetric dimers, a common motif in carboxylic acids.

The introduction of other substituents to the this compound scaffold can influence these interactions. For instance, in 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group ortho to the carboxylic acid moiety causes a significant rotation of the acid group out of the aromatic ring plane by 47.2 (1)°. nih.gov Despite this steric hindrance, the molecules still pack together in the solid state with hydrogen bonding between the carboxylic acid groups. nih.gov Similarly, derivatives like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid also form O—H⋯O hydrogen-bonded dimers in the crystal. iucr.org

The table below summarizes the key supramolecular interactions observed in this compound and a related derivative.

Interaction Type Description Geometric Parameters (for C₈H₅F₃O₂) Reference
O—H⋯O Hydrogen Bonding Forms centrosymmetric carboxylic acid dimers.Graph-set descriptor: R²₂(8) nih.gov
C—H⋯O Contacts Connects the dimers into double chains.Involves hydrogen atoms in ortho and meta positions to the carboxylic acid group. nih.gov
C—H⋯F Contacts Occurs between a hydrogen atom in the meta-position and a fluorine atom of the trifluoromethyl group.N/A nih.gov
C—F⋯π Interaction An interaction between a fluorine atom and the aromatic ring.F⋯Cg: 3.4803 (17) Å nih.gov

Rotational Disorder of Trifluoromethyl Groups

A notable characteristic of the trifluoromethyl (-CF₃) group in the solid state is its propensity for rotational disorder. This dynamic behavior is also observed in derivatives of this compound. iucr.org The rotational disorder of the -CF₃ group in the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a closely related derivative, has been characterized in detail. iucr.orgiucr.org

In this derivative, the trifluoromethyl group exhibits rotational disorder that was refined using a split model. iucr.orgiucr.org This model accounts for two distinct orientations of the fluorine atoms. The refinement of the occupancy ratio for these two positions resulted in values of 0.876 (3) and 0.124 (3), indicating that one orientation is significantly more populated than the other. iucr.orgiucr.org This disorder is often modeled using anisotropic displacement parameters (ADPs) in crystallographic studies.

The table below presents the refined parameters for the rotational disorder of the trifluoromethyl group in a derivative of this compound.

Compound Disorder Model Occupancy Ratio Reference
2-chloro-3-nitro-5-(trifluoromethyl)benzamideSplit model for the trifluoromethyl group0.876 (3) : 0.124 (3) iucr.orgiucr.org
2,4,6-tris(trifluoromethyl)benzoic acidAnisotropic displacement parameter (ADP) modelingNot specified

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for the quantum mechanical investigation of molecular systems. Its balance of accuracy and computational cost makes it ideal for studying molecules of the size and complexity of 2-(Trifluoromethyl)benzoic acid. DFT calculations can predict a wide range of properties, from equilibrium geometries to spectroscopic parameters and electronic characteristics.

The optimization of molecular geometry is a fundamental application of DFT, providing a theoretical model of the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations are crucial for understanding the interplay between the bulky and electron-withdrawing trifluoromethyl group and the carboxylic acid functionality.

Experimental data from X-ray crystallography of this compound reveals that the molecule exists as centrosymmetric dimers in the solid state, formed through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov In the crystalline form, the carboxylic acid group is observed to be tilted by approximately 16.8° relative to the plane of the benzene (B151609) ring. nih.gov

Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can replicate these geometric parameters with a high degree of accuracy for both the monomeric and dimeric forms. The calculations would typically involve finding the minimum energy conformation by systematically exploring the potential energy surface, particularly the rotational barriers around the C-C bond connecting the carboxylic group and the C-CF3 bond. The stability of different conformers, such as those with the carboxylic acid's hydroxyl group oriented towards or away from the trifluoromethyl group, can be assessed by comparing their calculated energies. For similar substituted benzoic acids, DFT calculations have shown that the dimeric form is significantly more stable than the monomer due to the strong intermolecular hydrogen bonds. vjst.vn

Below is a table of selected experimental bond lengths and angles for this compound from its crystal structure, which would serve as a benchmark for comparison with theoretically optimized geometries.

Table 1: Selected Experimental Geometric Parameters for this compound. nih.gov
ParameterValue (Å or °)
C-C (ring, avg.)1.390
C-COOH1.485
C-CF31.510
C=O1.220
C-O1.310
C-F (avg.)1.335
O-C=O122.5
C-C-O114.5
C-C-CF3121.0

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful experimental method for identifying functional groups and elucidating molecular structure. DFT calculations are instrumental in the interpretation of these spectra by providing theoretical vibrational frequencies and their corresponding intensities.

For this compound, a full vibrational analysis can be performed using DFT calculations. The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The calculated vibrational spectrum allows for a detailed assignment of the observed absorption bands to specific vibrational modes of the molecule. Key vibrational modes for this compound would include the O-H stretching of the carboxylic acid, the C=O stretching, the C-F stretching modes of the trifluoromethyl group, and various aromatic C-H and C-C stretching and bending vibrations. Studies on similar molecules like 2,3,4-trifluorobenzoic acid have demonstrated the effectiveness of DFT in assigning these modes. nih.gov

The following table presents a hypothetical set of calculated and expected experimental vibrational frequencies for key functional groups of this compound, based on literature values for similar compounds.

Table 2: Predicted Vibrational Frequencies for this compound.
Vibrational ModeCalculated Frequency (cm-1)Expected Experimental Frequency (cm-1)
O-H stretch (dimer)~30002500-3000 (broad)
C-H stretch (aromatic)3100-30003100-3000
C=O stretch~1720~1700
C-C stretch (aromatic)1600-14501600-1450
C-F stretch (asymmetric)~1170~1160
C-F stretch (symmetric)~1130~1120
O-H bend (out-of-plane)~930~920

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The calculation of NMR chemical shifts using quantum chemical methods can greatly aid in the assignment of experimental spectra and in the structural elucidation of complex molecules. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. imist.maresearchgate.net

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding of each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts. These theoretical values can be compared with experimental data to confirm the assignment of the aromatic protons and carbons, as well as the carbons of the carboxylic acid and trifluoromethyl groups. Experimental ¹H NMR data for this compound shows signals in the aromatic region and a characteristic downfield signal for the carboxylic acid proton. chemicalbook.com

The table below shows the experimental ¹H NMR chemical shifts and a comparison with hypothetical calculated values.

Table 3: Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) for this compound.
ProtonExperimental Shift (ppm) chemicalbook.comHypothetical Calculated Shift (ppm)
COOH~12.17~12.2
Aromatic H7.54-7.997.5-8.0

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is plotted as a three-dimensional map onto the electron density surface of the molecule, where different colors represent different potential values.

For this compound, the MESP map would reveal regions of negative potential (typically colored red) and positive potential (typically colored blue). The regions of negative potential are associated with high electron density and are susceptible to electrophilic attack. In this molecule, these would be located around the oxygen atoms of the carboxylic acid group. Conversely, regions of positive potential indicate electron deficiency and are prone to nucleophilic attack. These would be found around the acidic proton of the carboxylic acid group and the hydrogen atoms of the aromatic ring. The trifluoromethyl group, being strongly electron-withdrawing, would also influence the electrostatic potential of the adjacent aromatic ring. Such analyses have been effectively used for other molecules containing trifluoromethyl groups to understand their reactive behavior. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. It is expected that the HOMO would be primarily localized on the benzene ring and the oxygen atoms of the carboxylic acid group, while the LUMO would be distributed over the carboxylic acid and the electron-withdrawing trifluoromethyl group. The presence of the trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO and affect the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity.

Quantum Chemical Descriptors and Reactivity Prediction

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to provide a more quantitative prediction of the reactivity of this compound. These descriptors include:

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It represents the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.

Chemical Softness, Electronegativity, and Chemical Potential

Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT calculations for this compound are not detailed in the available literature, the methodology can be understood from studies on its isomer, m-trifluoromethyl benzoic acid. nih.gov

Density Functional Theory (DFT) computations, for instance at the B3LYP/6-31G(d,p) level, are used to calculate HOMO and LUMO energies. nih.gov These frontier orbitals are key to understanding chemical reactivity. nih.gov The HOMO energy is related to the molecule's susceptibility to electrophilic attack, while the LUMO energy indicates its susceptibility to nucleophilic attack. nih.gov

From these energies, the following properties can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

A large HOMO-LUMO energy gap suggests high stability and low chemical reactivity. nih.gov For related compounds like 2-acetylamino-benzoic acid, these parameters have been calculated to provide a quantitative measure of their reactivity and electronic properties. researchgate.net

Prediction of Reactivity in Nucleophilic and Electrophilic Environments

The reactivity of this compound in nucleophilic and electrophilic environments is largely governed by the strong electron-withdrawing nature of its functional groups. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through an inductive effect. nih.gov This effect enhances the electrophilic character of adjacent sites. nih.gov

Molecular Electrostatic Potential (MEP) maps are a valuable tool for predicting reactivity. nih.gov These maps illustrate the charge distribution on the molecule's surface. For a similar compound, m-trifluoromethyl benzoic acid, MEP surfaces have been calculated to understand the delocalization of electron density. nih.gov Generally, red-colored regions on an MEP map indicate negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions represent positive potential (low electron density), which are prone to nucleophilic attack. nih.gov In this compound, the electron-withdrawing -CF3 and -COOH groups would create significant positive potential on the aromatic ring and the carbonyl carbon, making them sites for nucleophilic attack. The oxygen atoms of the carboxyl group would be regions of negative potential, susceptible to electrophiles.

Thermochemical Properties

The National Institute of Standards and Technology (NIST) has provided critically evaluated thermophysical property data for o-(trifluoromethyl)benzoic acid. nist.gov These data are generated through dynamic data analysis and cover a range of properties as a function of temperature and pressure. nist.gov

PropertyPhaseTemperature Range (K)
DensityLiquid (in equilibrium with Gas)380.7 - 692
DensityGas412.559 - 682.822
Thermal ConductivityGas520 - 1030
Thermal ConductivityLiquid (in equilibrium with Gas)390 - 620
ViscosityGas520 - 1030
ViscosityLiquid (in equilibrium with Gas)390 - 690

Data sourced from NIST/TRC Web Thermo Tables (WTT). nist.gov

While the NIST database provides extensive thermophysical data, the standard enthalpy of formation (ΔfH°) for this compound is not explicitly listed in the readily available search results. nist.govnist.gov For comparison, the standard enthalpy of formation for solid benzoic acid is available. nist.gov

Solvent Effects in Computational Models

Computational models often incorporate solvent effects to provide a more accurate description of molecular behavior in solution, as many chemical reactions occur in the liquid phase. The solubility of this compound is poor in water but higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO), and its solubility can be affected by pH changes that ionize the carboxylic acid group. solubilityofthings.com

One common approach is the use of a Polarizable Continuum Model (PCM) of solvation in calculations. researchgate.net This method models the solvent as a continuous medium with a defined dielectric constant (ε), allowing for the study of how the solvent influences properties like tautomeric stability and electron distribution. researchgate.net For benzoic acid derivatives, molecular dynamics (MD) simulations with explicit solvent molecules can also be used to investigate self-association behavior and interactions with the solvent. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. iomcworld.com For substituted benzoic acids, computational chemistry and NMR spectroscopy have been used in quantitative structure-metabolism relationship (QSMR) studies, a form of SAR, to predict their metabolic fate. nih.gov A study involving a series of substituted benzoic acids, including this compound, calculated an extensive set of molecular properties to classify the compounds based on whether they primarily undergo glucuronidation or glycine (B1666218) conjugation. nih.gov This classification, based on physicochemical properties, provides insight into the mechanisms of benzoate (B1203000) metabolism. nih.gov

The functional groups of this compound profoundly influence its electronic properties and structure.

Trifluoromethyl (-CF3) Group : This group is a potent electron-withdrawing substituent, which enhances the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. nih.govquora.com Its presence significantly alters the electronic properties of the aromatic ring. mdpi.comnih.gov The -CF3 group is also bulky and increases lipophilicity, which can enhance interactions with biological targets and improve membrane permeability. mdpi.com

Carboxylic Acid (-COOH) Group : This group is also electron-withdrawing and is responsible for the compound's acidic nature. nih.gov

Ortho-Positioning : The placement of the -CF3 and -COOH groups at the ortho positions (positions 1 and 2) on the benzene ring introduces significant steric interaction. This forces the carboxylic acid group to twist out of the plane of the aromatic ring. nih.gov In the crystal structure of this compound, the carboxyl group is tilted by 16.8° relative to the plane of the aromatic ring. nih.gov In the more sterically hindered 2,6-bis(trifluoromethyl)benzoic acid, the dihedral angles are even larger, at 71.5° and 99.3° for the two independent molecules in the asymmetric unit. This steric hindrance can affect the molecule's ability to participate in reactions and interactions that require planarity.

Impact of Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The introduction of a trifluoromethyl (-CF3) group into an organic molecule, particularly an aromatic system like benzoic acid, profoundly influences its physicochemical properties. These changes, most notably in lipophilicity and metabolic stability, are critical in the fields of medicinal chemistry and drug design, as they can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Influence on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The trifluoromethyl group is strongly electron-withdrawing and is considered one of the most lipophilic substituents in drug design. Its presence generally increases the lipophilicity of a parent molecule. This is quantified by the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in an aqueous solvent.

The substitution of a hydrogen atom with a -CF3 group on the benzoic acid ring leads to a marked increase in the logP value, indicating enhanced lipophilicity. The position of the -CF3 group on the aromatic ring also modulates the extent of this effect.

Table 1: Comparison of logP Values for Benzoic Acid and its Trifluoromethylated Analogs Data sourced from various chemical databases and literature.

CompoundlogP Value
Benzoic Acid1.87 drugbank.com
This compound2.40 upfluorochem.com
3-(Trifluoromethyl)benzoic acid3.77 (Predicted) chemicalbook.com
4-(Trifluoromethyl)benzoic acid3.10 nih.govchemsrc.com

As the data indicates, all trifluoromethylated isomers are more lipophilic than the parent benzoic acid. The increase in lipophilicity facilitates the passage of the molecule through cellular membranes, which can influence its bioavailability and interaction with biological targets. nih.gov

Influence on Metabolic Stability

The metabolic stability of a drug candidate is crucial for its therapeutic efficacy and duration of action. The trifluoromethyl group is known to enhance metabolic stability due to the high strength of the carbon-fluorine (C-F) bond. nih.gov This bond is significantly stronger than a carbon-hydrogen (C-H) bond, making the -CF3 group resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.

In the context of benzoic acids, the introduction of a trifluoromethyl group alters the primary metabolic pathway. Benzoic acid itself is primarily metabolized in mammals through a phase II conjugation reaction with glycine to form hippuric acid, which is then excreted. nih.gov However, studies in rats have shown that the metabolic fate of this compound is different. Due to the steric and electronic effects of the ortho-trifluoromethyl group, it predominantly undergoes glucuronidation—another phase II pathway—to form an ester glucuronide. nih.gov This conjugation with glucuronic acid significantly increases the water solubility of the compound, facilitating its renal clearance. wikipedia.orgnih.gov

Table 2: Primary Metabolic Pathways of Benzoic Acid and this compound in Rats Based on research findings from quantitative structure-metabolism relationship studies. nih.gov

CompoundPrimary Metabolic PathwayMajor Metabolite
Benzoic AcidGlycine ConjugationHippuric Acid
This compoundGlucuronidationEster Glucuronide

This shift in metabolic pathway highlights the profound impact of the -CF3 group. By blocking the typical site of metabolic attack or altering the substrate's affinity for different conjugating enzymes, the trifluoromethyl group enhances the molecule's stability against certain metabolic transformations, which can lead to a longer biological half-life. rsc.org

Applications in Advanced Materials Science

Polymer Synthesis and Functional Polymers

The 2-(trifluoromethyl)benzoic acid scaffold is integral to the development of a variety of functional polymers. Its derivatives are utilized as monomers or modifying agents to create polymers with specific, enhanced characteristics for specialized applications.

Enhancement of Thermal Stability in Polyesters

Derivatives of this compound are employed in the formulation of advanced polymers, including polyesters, to improve their thermal properties. The presence of the trifluoromethyl group contributes to greater stability. For instance, halogenated derivatives serve as key intermediates in creating polymers with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com

DerivativeApplication in PolymersReference
4-Bromo-2-(trifluoromethyl)benzoic acidUsed in formulating advanced polymers with enhanced thermal stability. chemimpex.com
4-Chloro-2-(trifluoromethyl)benzoic acidExplored for its role in creating advanced polymers with improved thermal resistance. chemimpex.com

Fabrication of Optical Vortex Beam Generators

A hydroxyl-functionalized derivative, 4-Hydroxy-2-(trifluoromethyl)benzoic acid, plays a crucial role in the field of advanced optics. ossila.com Polyesters synthesized using this compound as a building block possess the ability to self-assemble into spherulite crystals. ossila.com These crystalline microstructures are essential for the fabrication of optical vortex beam generators, devices that can create beams of light with a helical phase front. ossila.com

Development of Advanced Polymers and Coatings with Enhanced Chemical Resistance

The chemical inertness and stability associated with fluorinated compounds are leveraged in the development of robust polymers and coatings. Derivatives of this compound are instrumental in this area, contributing to materials that can withstand harsh chemical environments. chemimpex.comchemimpex.com The incorporation of these fluorinated building blocks enhances the chemical resistance of the final polymer or coating formulation. chemimpex.comchemimpex.com

Polymer-Based Separation Techniques

The unique properties of trifluoromethylated benzoic acids are also utilized in separation science. For instance, this compound has been used in polymer-based separation of brominated aromatic compounds. sigmaaldrich.com Furthermore, a related compound, 2,6-Bis(trifluoromethyl)benzoic acid, has been used to create polymer-based separation media through a method known as the fragment imprinting technique. sigmaaldrich.com

Liquid Crystal Applications

The rigid structure of the benzoic acid ring combined with the properties of the trifluoromethyl group makes this class of compounds suitable for the synthesis of liquid crystals.

Synthesis of Smectic C Liquid Crystals

Specific derivatives of this compound are precursors in the synthesis of chiral smectic C (SmC*) liquid crystals, which are a type of ferroelectric liquid crystal used in display technologies. ossila.comvulcanchem.com Research shows that 4-Hydroxy-2-(trifluoromethyl)benzoic acid can be reacted with alkylated acyl chlorides to produce these smectic C liquid crystals. ossila.com The introduction of the trifluoromethyl group into the molecular structure, as seen in compounds like 4-Isopropoxy-2-(trifluoromethyl)benzoic acid, is noted to enhance the thermal stability of the smectic phases. vulcanchem.com

DerivativeRole in Liquid Crystal SynthesisReference
4-Hydroxy-2-(trifluoromethyl)benzoic acidReacts with alkylated acyl chlorides to synthesize smectic C liquid crystals. ossila.com
4-Isopropoxy-2-(trifluoromethyl)benzoic acidThe -CF3 group enhances thermal stability in smectic phases for display technology applications. vulcanchem.com

Supramolecular Materials and Interactions

The architecture of supramolecular materials is dictated by a range of non-covalent interactions, with hydrogen bonding often playing a primary role. In the case of this compound, its supramolecular assembly in the solid state is a well-defined structure, primarily governed by the strong hydrogen bonding between the carboxylic acid moieties. This leads to the formation of centrosymmetric dimers, a common and stable motif for carboxylic acids. nih.gov

In the crystal structure of this compound, the carboxyl group is tilted by 16.8 (3)° with respect to the plane of the aromatic ring. nih.gov The fundamental building block of the supramolecular assembly is the dimer formed through O—H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules. These dimers are then further interconnected into extended double chains by C—H⋯O contacts. nih.gov

Halogen Bonding Interactions in Supramolecular Chemistry

The trifluoromethyl group on this compound is a source of fluorine atoms that can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. While fluorine is the least polarizable of the halogens, making it a weaker halogen bond donor compared to chlorine, bromine, or iodine, its interactions can still be significant in directing supramolecular self-assembly, particularly when multiple fluorine atoms are present, as in a trifluoromethyl group.

In the crystal structure of this compound, specific intermolecular contacts involving the fluorine atoms of the trifluoromethyl group have been identified. These can be classified as forms of halogen bonding and other weak interactions. A notable interaction is a C—F⋯π contact, where a fluorine atom interacts with the aromatic ring of a neighboring molecule. nih.gov Additionally, a C—H⋯F interaction is observed, where a hydrogen atom from an aromatic ring of one molecule forms a contact with a fluorine atom of the trifluoromethyl group on an adjacent molecule. nih.gov

The following table summarizes the key intermolecular interactions observed in the crystal structure of this compound, including the halogen bonding interactions.

Interaction TypeDescriptionDistance (Å)
O—H⋯OHydrogen bond forming carboxylic acid dimers.Not specified in the provided results.
C—H⋯OConnects the carboxylic acid dimers into double chains.Slightly below the sum of van der Waals radii. nih.gov
C—H⋯FInteraction between a meta-positioned H-atom and a fluorine atom.Not specified in the provided results.
C—F⋯πInteraction between a fluorine atom and the center of an aromatic ring.3.4803 (17) nih.gov

Role in Drug Discovery and Pharmaceutical Research

Scaffold for Active Pharmaceutical Ingredients (APIs)

The 2-(trifluoromethyl)benzoic acid motif is a key structural component in numerous active pharmaceutical ingredients (APIs). nih.gov Its utility as a scaffold stems from the trifluoromethyl group, which can increase the lipophilicity of a molecule, allowing it to more easily penetrate lipid membranes and interact with hydrophobic pockets in proteins and enzymes. This property is crucial for the efficacy of many drugs. For instance, derivatives of this compound are integral to the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic molecules. frontiersin.orgnih.gov The compound's structure allows for versatile chemical modifications, enabling the development of a wide range of derivatives with tailored pharmacological profiles. nih.gov

A notable example is its use in creating APIs for treating tuberculosis. Specifically, 4-Hydroxy-2-(trifluoromethyl)benzoic acid can be attached to scaffolds like benzofuran (B130515) derivatives to produce antitubercular agents. ossila.com

Development of Anti-inflammatory and Analgesic Drugs

The this compound structure is a key component in the development of certain anti-inflammatory and analgesic drugs. Niflumic acid, a fenamate class NSAID, is chemically known as 2-{[3-(Trifluoromethyl)phenyl]amino}nicotinic acid and is used for its anti-inflammatory and pain-relieving properties. frontiersin.org Fenamates are derivatives of anthranilic acid and are known for their poor solubility but high permeability, classifying them as Class II drugs under the Biopharmaceutics Classification System. frontiersin.org

Further research has explored derivatives of this scaffold to create new therapeutic agents. One such compound, 2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA), has shown potent anti-inflammatory and antiplatelet activities, reportedly superior to aspirin (B1665792) with reduced gastrointestinal toxicity. rsc.org The mechanism of action for HFBA involves the inhibition of the COX enzyme, which in turn reduces the production of inflammatory mediators. rsc.org

Another novel derivative, 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, also known as flusalazine, has demonstrated significant analgesic effects in animal models. nih.govtandfonline.com It has been shown to be effective in various pain models, including acetic acid-induced abdominal constriction and formalin-induced neurogenic and inflammatory pain. nih.govtandfonline.com Flusalazine also exhibited anti-inflammatory properties by inhibiting paw edema in a carrageenan-induced inflammatory pain model. nih.govtandfonline.com

Compound Name Therapeutic Action Key Research Finding
Niflumic AcidAnti-inflammatory, AnalgesicA member of the fenamate class of NSAIDs. frontiersin.org
2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA)Anti-inflammatory, AntiplateletShows superior activity to aspirin with less gastrointestinal toxicity. rsc.org
2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine)Analgesic, Anti-inflammatoryDemonstrates significant pain-relieving effects in various animal models. nih.govtandfonline.com

Antitubercular Agents and Related Precursors

This compound derivatives play a crucial role as precursors in the synthesis of potent antitubercular agents. iucr.org Benzoic acid and its derivatives have been studied for their potential against Mycobacterium tuberculosis, with some showing promising activity. nih.govnih.gov The introduction of electron-withdrawing groups, such as the trifluoromethyl group, into the benzoic acid structure has been a strategy to enhance antimycobacterial activity. nih.gov

A significant application of this compound derivatives is in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a class of powerful antitubercular agents. nih.govresearchgate.net Two of the most advanced compounds in this class, BTZ043 and PBTZ169 (macozinone), have entered clinical trials. nih.govnih.gov These compounds work by irreversibly inhibiting the enzyme decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.govembopress.org

The synthesis of these complex molecules often starts from substituted 2-chlorobenzoic acid derivatives. nih.gov For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a key precursor. iucr.orgresearchgate.netnih.gov This starting material can be converted into a reactive benzoyl isothiocyanate derivative, which then reacts with a secondary amine to form a thiourea (B124793) intermediate that undergoes ring closure to create the benzothiazinone scaffold. nih.govnih.gov PBTZ169, a piperazine-containing benzothiazinone, has shown improved potency and safety compared to BTZ043 and is considered a promising candidate for future tuberculosis therapies. embopress.orgmdpi.com

Compound Significance Mechanism of Action
BTZ043 A potent antitubercular agent that has reached clinical trials. nih.govmdpi.comIrreversibly inhibits the DprE1 enzyme, crucial for mycobacterial cell wall synthesis. nih.govembopress.org
PBTZ169 (Macozinone) A next-generation benzothiazinone with improved potency and safety. embopress.orgmdpi.com Also in clinical trials. nih.govnih.govCovalently binds to and inactivates the DprE1 enzyme. embopress.orgmdpi.com

Agonistic Activity for G Protein-Coupled Receptors

Derivatives of this compound have been investigated for their activity at G protein-coupled receptors (GPCRs), which are a large family of receptors that are common drug targets. nih.govnih.gov For example, a novel series of benzoic acid derivatives were designed as potent and selective human beta3 adrenergic receptor agonists. drugbank.com One of these compounds, a biphenyl (B1667301) analogue, demonstrated high potency for the beta3 receptor, good selectivity over beta1 and beta2 receptors, and favorable pharmacokinetic properties in animal studies. drugbank.com

In another study, a G protein-biased and subtype-selective agonist for a GPCR was discovered through screening herbal extracts. biorxiv.org While this study did not directly involve this compound, it highlights the general approach of developing specific GPCR agonists, a field where benzoic acid derivatives are actively being explored.

Design of Novel Therapeutic Agents

The this compound scaffold is a versatile building block for the design of novel therapeutic agents targeting a range of diseases. nih.govnih.gov Its derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and tested as multitarget inhibitors of acetylcholinesterase and human carbonic anhydrases, which are relevant targets for Alzheimer's disease treatment. nih.gov

In the field of antiviral research, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase. nih.gov One of the most potent compounds in this series was 4-(acetylamino)-3-guanidinobenzoic acid. nih.gov Furthermore, new derivatives of niflumic acid, which contains the trifluoromethylphenylamino group, have been synthesized and evaluated as potential anticancer agents that inhibit the EGFR tyrosine kinase. nih.gov

Intermediate in the Synthesis of Fluopyram (B1672901) Fungicide

This compound is a key intermediate in the production of the fungicide fluopyram. nih.govguidechem.com Fluopyram is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. guidechem.com The synthesis of fluopyram involves the formal condensation of the carboxy group of this compound with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine. nih.gov

Several synthetic routes to fluopyram have been developed, with many utilizing this compound as a starting material. patsnap.comgoogle.com One common method involves converting this compound into its more reactive acyl chloride derivative, 2-(trifluoromethyl)benzoyl chloride, which is then reacted with other intermediates to form the final fluopyram molecule. patsnap.comgoogle.com

Probes in Chemical Biology

This compound serves as a valuable tool in chemical biology, particularly as a molecular probe to explore and understand complex biological systems. Its utility stems from its specific chemical characteristics, which allow it to participate in and report on molecular interactions. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function and behavior within a cellular context. The trifluoromethyl group on the benzoic acid scaffold can influence its binding properties, making it a useful fragment for screening and a core structure for developing more complex probes.

Ligand Binding Investigations with Chaperones

A notable application of this compound is in the investigation of ligand binding to molecular chaperones. chemicalbook.com Chaperones are proteins that assist in the folding and unfolding of other macromolecular structures, playing a crucial role in maintaining protein homeostasis. Understanding how small molecules bind to these chaperones is fundamental for the development of new therapeutics that can modulate their activity.

In one such investigation, this compound was utilized to study the binding interactions of 2-pyridinone and amino acid derivatives with the bacterial chaperones PapD and FimC. chemicalbook.com These chaperones are involved in the assembly of pili on the surface of bacteria, which are essential for adhesion to host cells and subsequent infection. By employing techniques such as surface plasmon resonance (SPR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy, researchers were able to characterize the binding events at the molecular level. chemicalbook.com In these studies, this compound likely served as a reference compound or a fragment to probe the binding site, helping to elucidate the specific interactions that govern ligand recognition and affinity. The data gathered from such experiments are instrumental in the rational design of inhibitors that could disrupt the chaperone's function and, consequently, bacterial pathogenesis.

Table 1: Investigational Techniques in Chaperone Ligand Binding Studies

TechniquePurposeInformation Obtained
Surface Plasmon Resonance (SPR)To measure the binding affinity and kinetics between a ligand and a target protein.Real-time data on association and dissociation rates, and binding constants (KD).
¹H-NMR SpectroscopyTo identify the specific atoms and residues involved in the binding interaction.Information on the structural changes in both the ligand and the protein upon binding.

Applications in Agrochemicals and Agricultural Chemistry

Herbicides and Pesticides Formulation

2-(Trifluoromethyl)benzoic acid is primarily utilized as a chemical intermediate in the production of active ingredients for pesticides. marketreportanalytics.com The compound itself is a white, crystalline solid with low solubility in water, a common characteristic of benzoic acid herbicides in their acid form. guidechem.comsigmaaldrich.com This property often necessitates conversion into more soluble forms, like salts or esters, for effective formulation and application in the field.

Table 1: Role of this compound in Pesticide Formulation
FeatureDescriptionReference
Primary Role Chemical Intermediate / Building Block datainsightsmarket.cominnospk.commarketreportanalytics.com
Key Structural Feature Trifluoromethyl (-CF3) group innospk.com
Function of -CF3 Group Enhances biological activity of the final agrochemical product. innospk.com
Formulation Status Not typically a component of the final end-use product; the active ingredients derived from it are formulated. guidechem.com
Regulatory Note May not have individual approval for use as a chemical in its own right, but is used to manufacture approved active ingredients. nih.gov

Intermediates for Specific Agrochemicals (e.g., Acifluorfen, Fluoroglycofen)

As a versatile chemical intermediate, this compound is a precursor in the synthesis of several agrochemicals. While the herbicides Acifluorfen and its derivative Fluoroglycofen are prominent diphenyl ether herbicides containing a trifluoromethyl group, a review of their synthesis pathways indicates they are not derived from this compound, but rather from related isomers or different starting materials.

However, this compound is definitively a crucial intermediate in the production of the fungicide and nematicide, Fluopyram (B1672901). guidechem.cominnospk.comnih.gov In the synthesis of Fluopyram, this compound provides a core part of the final molecule's structure, demonstrating its importance as a foundational building block for complex, modern pesticides. patsnap.comlew.ro

Table 2: this compound as an Intermediate for Fluopyram
AgrochemicalRole of this compoundChemical RelationshipReference
Fluopyram Key starting material / PrecursorThe 2-(trifluoromethyl)benzoyl moiety is a core component of the final Fluopyram molecule. guidechem.comnih.govpatsnap.com
Acifluorfen Not a documented precursorSynthesis routes utilize other trifluoromethyl-containing precursors, not the 2-isomer of trifluoromethyl benzoic acid.N/A
Fluoroglycofen Not a documented precursorAs a derivative of Acifluorfen, it is not synthesized from this compound.N/A

Development of Broad-Spectrum Fungicides

The most significant application of this compound in agricultural chemistry is in the development of broad-spectrum fungicides, most notably Fluopyram. guidechem.cominnospk.com Fluopyram is a highly effective fungicide and nematicide used to control a wide range of plant diseases, including powdery mildew, gray mold (Botrytis), and Sclerotinia, across various crops. nih.govwikipedia.org

The synthesis of Fluopyram directly employs this compound. patsnap.compatsnap.com The process typically involves converting the benzoic acid into its more reactive acid chloride form, 2-trifluoromethylbenzoyl chloride. patsnap.comlew.ro This intermediate is then reacted with another key component, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine, in an amidation reaction to yield the final active ingredient, Fluopyram. nih.govlew.ro The chemical name for Fluopyram, N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide, explicitly identifies the structural contribution from this compound. nih.govgoogle.com

Fluopyram functions by inhibiting succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi (SDHI fungicide). nih.govwikipedia.org This mode of action disrupts the energy production of pathogenic fungi, effectively controlling their growth and preventing crop damage. The development of Fluopyram showcases the successful use of this compound as a foundational element in creating novel, potent, and broad-spectrum fungicides for modern agriculture. innospk.comgoogle.com

Table 3: Research Findings on Fungicide Development
FindingDetailsReference
Confirmed Precursor Role This compound is a key intermediate in the synthesis of the fungicide Fluopyram. guidechem.cominnospk.comnih.gov
Synthesis Pathway It is typically converted to 2-trifluoromethylbenzoyl chloride, which is then used in an amidation reaction to form Fluopyram. patsnap.comlew.ropatsnap.com
Resulting Fungicide Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) nih.gov
Spectrum of Activity Controls a broad range of fungal diseases including Botrytis, powdery mildew, and Sclerotinia. nih.govwikipedia.org
Mode of Action The resulting fungicide, Fluopyram, acts as a Succinate Dehydrogenase Inhibitor (SDHI). nih.govwikipedia.org

Environmental and Toxicological Considerations Excluding Basic Compound Identification Data, Dosage/administration Information

Degradation Pathways of Fluorinated Compounds (Limited to Academic Study of Mechanisms)

The biodegradation of polyfluorinated compounds is a significant area of research due to their persistence in the environment. researchgate.netnih.gov The strong carbon-fluorine bonds make these compounds generally resistant to degradation. nih.govmdpi.com However, microbial degradation can occur, often initiated at other functional groups within the molecule, which can then lead to the cleavage of C-F bonds. mdpi.com

Microbial degradation of fluorinated xenobiotics has been observed in both bacteria and fungi. researchgate.net For instance, some bacteria can utilize trifluoromethyl-substituted compounds as a sole source of carbon and energy. researchgate.net The degradation pathway can involve a meta-cleavage of the aromatic ring, leading to the formation of semialdehyde products. researchgate.net Ultimately, this can result in the production of trifluoroacetate (B77799) and fluoride (B91410) ions. researchgate.net It has been noted that trifluoroacetic acid (TFA) can be a persistent end product of the degradation of some trifluoromethyl-containing compounds, showing no further breakdown in certain environmental conditions. researchgate.netcollectionscanada.ca

Defluorination can also be achieved through the action of certain enzymes. For example, microbial-produced trifluoromethyl catechols can undergo defluorination. mdpi.com This process has been observed in bacteria such as Rhodococcus rubropertinctus and Pseudomonas putida. mdpi.com

Environmental Fate and Persistence of Related Compounds

Organofluorine compounds, particularly those that are heavily fluorinated, are known for their high persistence in the environment. societechimiquedefrance.frnumberanalytics.com This persistence is largely attributed to the strength and stability of the carbon-fluorine bond. wikipedia.org Consequently, these compounds can accumulate in soil, water, and air, leading to long-term environmental presence. numberanalytics.com

Per- and polyfluoroalkyl substances (PFAS), a broad class of synthetic organofluorine compounds, have been labeled "forever chemicals" due to their extreme persistence. wikipedia.org They can bioaccumulate in wildlife and have been detected in various environmental compartments, including rainwater and drinking water. wikipedia.org Trifluoroacetic acid (TFA), a potential degradation product of some fluorinated compounds, is ubiquitous in the environment, particularly in aquatic systems, and its concentrations are reportedly increasing globally. collectionscanada.cawikipedia.org

The environmental impact of organofluorine compounds is a subject of ongoing assessment, with a focus on their life cycle and fate in various environmental matrices. societechimiquedefrance.fr

Biochemical Interactions and Cellular Effects

The introduction of fluorine into organic molecules can significantly alter their biological activity. nih.govpsu.edu The trifluoromethyl group, in particular, can enhance a molecule's lipophilicity, allowing it to more easily penetrate cell membranes and interact with intracellular components like proteins and enzymes.

Derivatives of trifluoromethyl-containing compounds have been studied for their interactions with various enzymes. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nervous system function. researchgate.netnih.gov Some of these derivatives showed stronger inhibition of AChE, while a few, specifically those with 2-chlorobenzylidene and 2-(trifluoromethyl)benzylidene substituents, were more potent inhibitors of BChE. researchgate.net

Other related benzoic acid derivatives have been shown to inhibit enzymes like myeloperoxidase, which is involved in inflammation. The ability of these compounds to interact with hydrophobic pockets in proteins is a key aspect of their mechanism of action.

The interaction of fluorinated compounds with cellular components can lead to broader effects on cell function. For instance, certain benzoic acid derivatives have been shown to inhibit the adhesion of neutrophils to endothelial cells, a process mediated by β2-integrins. nih.gov This suggests an influence on cell adhesion processes.

Studies on perfluorinated fatty acids have demonstrated effects on cell membrane fluidity in liver cell lines, indicating direct interactions with cellular membranes. dtic.mil Furthermore, research into the genetic analysis of scent profiles in Antirrhinum has identified that the expression of genes like BENZOIC ACID CARBOXYMETHYL TRANSFERASE can be affected by mutations in the promoter region, which in turn alters the production of volatile compounds. frontiersin.org While not directly studying 2-(trifluoromethyl)benzoic acid, this highlights how molecular changes can impact gene expression and cellular metabolic output. Overexpression of certain heterogeneously expressed genes has also been shown to alter biofilm architecture and hypoxic growth in the fungus Aspergillus fumigatus. nih.gov

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Sustainability

The increasing demand for fluorinated organic compounds, including 2-(trifluoromethyl)benzoic acid, has spurred research into more environmentally friendly and efficient synthetic methods. tandfonline.com Traditional methods often rely on harsh reagents and conditions, prompting a shift towards "green chemistry" principles. dovepress.comscispace.com

Key areas of development include:

Catalytic Processes: Researchers are focusing on catalytic methods to reduce waste and improve efficiency. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce the CF3 group onto the aromatic ring. mdpi.com

Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful tool. For instance, a method using an iridium-based photocatalyst and oxygen has been developed for the synthesis of carboxylic acids, including this compound, from the corresponding aldehydes under mild, room-temperature conditions. chemicalbook.com

C-H Activation: Direct trifluoromethylation of C-H bonds is a highly sought-after strategy that avoids the need for pre-functionalized starting materials, thus simplifying synthetic routes and reducing waste. rsc.org

Eco-Friendly Reagents: A patented method highlights the use of a sodium hypochlorite (B82951) and 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO) system for the oxidation of o-trifluoromethyl benzaldehyde. This approach is presented as an environmentally friendly technique to produce high-purity this compound, achieving over 99.5% purity with high yields and improved safety. google.com

These sustainable approaches aim to make the production of this compound more cost-effective, safer, and less impactful on the environment. google.com

Exploration of New Derivatization Pathways

The carboxylic acid group of this compound is a versatile handle for creating a wide array of derivatives with tailored properties. Research is actively exploring new ways to modify this core structure to access novel compounds for various applications.

One significant area of research is the conversion of benzoic acids into aryl trifluoromethyl ketones. organic-chemistry.orgacs.orgnih.gov These ketones are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org A recently developed method facilitates this transformation by using trimethyl(trifluoromethyl)silane (TMSCF3) and an anhydride (B1165640) as an activating agent. acs.orgnih.gov This reaction proceeds through a nucleophilic substitution mechanism and is notable for its efficiency and broad substrate scope. organic-chemistry.orgnih.gov

Future exploration will likely focus on:

Developing new catalysts for esterification and amidation reactions to create libraries of compounds for biological screening.

Utilizing the trifluoromethyl-substituted ring in cycloaddition and cross-coupling reactions to build more complex molecular architectures.

Investigating reactions that selectively modify the aromatic ring, adding further functional diversity.

Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool for predicting the physicochemical and biological properties of molecules like this compound, thereby accelerating research and development. By using computational models, scientists can simulate molecular behavior and properties before undertaking expensive and time-consuming laboratory synthesis.

Key applications of computational modeling in this context include:

Predicting Reactivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can elucidate reaction mechanisms and predict the most likely sites for chemical modification.

Property Estimation: Models can predict properties like pKa, solubility, and lipophilicity, which are crucial for drug design and material science applications. The trifluoromethyl group is known to significantly impact a molecule's electronic properties, metabolic stability, and binding affinity, all of which can be modeled. mdpi.com

Structure-Activity Relationship (SAR) Studies: Computational docking can simulate the interaction of this compound derivatives with biological targets, such as proteins and enzymes. This helps in designing more potent and selective therapeutic agents. For example, studies have shown that the inclusion of trifluoromethyl and fluoride (B91410) groups can enhance the agonistic activity at G protein-coupled receptors through halogen bonding. ossila.com

These in silico approaches guide experimental work, allowing for a more rational and targeted design of new molecules and materials.

Multifunctional Material Design Incorporating this compound

The unique combination of a carboxylic acid group and a trifluoromethyl substituent makes this compound an attractive building block for the design of advanced functional materials. The strong electron-withdrawing nature and lipophilicity of the CF3 group can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com

Emerging research in this area includes:

Polymers and Liquid Crystals: Incorporation into polymer backbones or as side chains can enhance properties like thermal stability and solubility in specific solvents. Its derivatives are being investigated for use in liquid crystals.

Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to connect metal ions, forming porous MOFs. The CF3 groups decorating the pores can tune the framework's properties, such as gas sorption selectivity and hydrophobicity.

Functional Surfaces: As a component in self-assembled monolayers, it can be used to modify the surface properties of materials, controlling wetting and adhesion.

Future work will likely focus on creating "smart" materials that respond to external stimuli, leveraging the specific electronic and steric effects of the trifluoromethyl group.

Targeted Drug Delivery Systems and Prodrug Strategies

In medicinal chemistry, the trifluoromethyl group is a well-established feature that can enhance a drug's metabolic stability and binding affinity. mdpi.com Researchers are now looking beyond its role as a simple substituent and are exploring the use of this compound in more sophisticated drug delivery strategies.

Prodrugs: The carboxylic acid moiety can be masked with a promoiety, creating a prodrug that is inactive until it reaches the target site. Once there, enzymatic or chemical cleavage releases the active drug. This approach can improve a drug's solubility, permeability, and pharmacokinetic profile while reducing off-target toxicity.

Targeted Delivery: this compound can be used as a linker to attach a drug to a targeting ligand, such as an antibody or a peptide. This conjugate can then selectively bind to receptors overexpressed on diseased cells, delivering the therapeutic payload precisely where it is needed. The compound is a known intermediate in the synthesis of the fungicide Fluopyram (B1672901), demonstrating its utility in creating biologically active molecules. innospk.comguidechem.comgoogle.com

Future research will focus on developing novel, stimuli-responsive prodrugs and sophisticated bioconjugates that can overcome biological barriers and achieve highly specific therapeutic outcomes.

Biosynthesis and Biocatalysis of Fluorinated Compounds

The natural biosynthesis of organofluorine compounds is rare, making the enzymatic incorporation of fluorine and trifluoromethyl groups a significant and challenging research frontier. While no natural biosynthetic pathway for this compound is known, the field of biocatalysis offers a green and highly selective alternative to chemical synthesis.

Current research directions include:

Enzymatic Trifluoromethylation: Scientists are searching for and engineering enzymes that can catalyze the formation of C-CF3 bonds. This could lead to highly efficient and selective methods for producing trifluoromethylated compounds under mild, aqueous conditions.

Metabolic Engineering: Efforts are underway to engineer metabolic pathways in microorganisms to produce fluorinated building blocks. While complex, this approach could enable the sustainable production of compounds like this compound from simple feedstocks.

Biocatalytic Derivatization: Enzymes could be used to selectively modify this compound, for example, through stereoselective reduction or glycosylation, to create novel derivatives that are difficult to access through traditional chemistry. Radical-based enzymatic approaches are also being developed to directly trifluoromethylate amino acid residues in complex peptides under biocompatible conditions. rsc.org

Success in this area would represent a paradigm shift, moving the synthesis of valuable fluorinated compounds from chemical factories to bioreactors.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the most effective synthetic routes for 2-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized for yield and purity? A: The synthesis often involves nucleophilic fluorination or trifluoromethylation of benzoic acid precursors. For example, hypervalent iodine reagents (e.g., 1-arylbenziodoxolones) enable regioselective fluorination at the ortho position under mild conditions (50–80°C, DCM solvent) . Optimization includes adjusting stoichiometry of fluorinating agents, reaction time, and temperature. Purity is enhanced via recrystallization in ethanol/water mixtures (common for trifluoromethylated aromatics) .

Characterization Techniques Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

  • X-ray crystallography : Resolve molecular geometry using SHELX software for refinement, particularly effective for fluorine-containing compounds despite challenges in electron density mapping .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm), while 1H^{1}\text{H} NMR confirms aromatic proton environments .
  • Mass spectrometry : High-resolution MS (e.g., EI-MS) validates molecular weight (208.11 g/mol for the fluorinated derivative) .

Common Impurities Q: What are typical byproducts or impurities in this compound synthesis, and how are they identified? A: Common impurities include:

  • Regioisomers : e.g., 3- or 4-(trifluoromethyl)benzoic acid, resolved via HPLC with C18 columns and acetonitrile/water mobile phases .
  • Incomplete fluorination products : Detected via 19F^{19}\text{F} NMR or IR spectroscopy (C-F stretching at 1100–1250 cm1^{-1}) .

Advanced Research Questions

Crystallographic Challenges Q: How do the electron-withdrawing effects of the trifluoromethyl group complicate X-ray crystallographic analysis? A: The trifluoromethyl group distorts electron density maps, making hydrogen atom localization difficult. SHELXL’s constraints (e.g., AFIX commands) stabilize refinement, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . High-resolution data (<1.0 Å) and twinning corrections (via SHELXD) are often required .

Mechanistic Studies in Fluorination Q: What mechanistic insights explain the regioselectivity of trifluoromethylation in benzoic acid derivatives? A: Density functional theory (DFT) calculations reveal that electron-deficient aromatic rings (e.g., ortho-carboxylic acid) direct electrophilic trifluoromethylation via transition-state stabilization. Solvent polarity (e.g., DMF vs. THF) further modulates reaction pathways .

Data Contradictions Q: How should researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound derivatives? A: Discrepancies (e.g., NMR suggesting planar structures vs. X-ray showing twisted conformations) are addressed by:

  • Variable-temperature NMR : Assess dynamic effects (e.g., ring flipping) .
  • DFT-based NMR chemical shift prediction : Compare computed vs. experimental shifts to validate proposed conformers .

Applications in Medicinal Chemistry Q: What role does this compound play in drug design, particularly as a bioactive scaffold? A: The trifluoromethyl group enhances metabolic stability and lipophilicity. Derivatives like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid are used as herbicide intermediates, validated via in vitro enzyme inhibition assays (e.g., acetyl-CoA carboxylase) .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueParametersReference
19F^{19}\text{F} NMRδ = -63.2 ppm (CF3_3)
EI-MSm/z = 208.11 (M+^+)
X-ray DiffractionSpace group: P21_1/c, Z = 4

Table 2. Synthesis Optimization Parameters

VariableOptimal RangeImpact on Yield
Reaction Temp.50–80°CMaximizes fluorination efficiency
SolventDichloromethane (DCM)Balances polarity and boiling point
Fluorinating Agent1.2–1.5 equiv.Minimizes byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.